molecular formula C19H25NO11S B1599857 beta-D-Lactopyranosylphenyl isothiocyanate CAS No. 96324-93-5

beta-D-Lactopyranosylphenyl isothiocyanate

Cat. No. B1599857
CAS RN: 96324-93-5
M. Wt: 475.5 g/mol
InChI Key: NGHKRXUEFMEWTE-UHFFFAOYSA-N
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Description

Beta-D-Lactopyranosylphenyl isothiocyanate is a glycosidophenylisothiocyanate compound . It has an isothiocyanate functionality that is useful in the preparation of neoglycoproteins . The compound has a molecular weight of 475.47 and a molecular formula of C19H25NO11S .


Molecular Structure Analysis

The molecular structure of beta-D-Lactopyranosylphenyl isothiocyanate is represented by the formula C19H25NO11S . It contains a total of 36 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

Beta-D-Lactopyranosylphenyl isothiocyanate is used in the preparation of neoglycoproteins . Neoglycoproteins are prepared by the reaction of glycosidophenylisothiocyanates .

. It is suitable for the preparation of neoglycoproteins . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Measurement of Ligand-Induced Activation in T Cells

Karttunen and Shastri (1991) utilized the bacterial beta-galactosidase gene (lacZ) as a reporter for T-cell receptor-mediated activation, highlighting a method for measuring cellular responses to specific stimuli. This approach underlines the potential utility of beta-D-Lactopyranosylphenyl isothiocyanate in cellular and molecular biology research for elucidating cell signaling pathways (Karttunen & Shastri, 1991).

Optogenetic Control of Gene Expression

Lalwani et al. (2020) developed optogenetic circuits, termed OptoLAC, for the regulation of the lac operon in Escherichia coli. This research showcases the manipulation of gene expression using light, offering insights into how beta-D-Lactopyranosylphenyl isothiocyanate could be applied in the context of optogenetics and synthetic biology to control biological processes with precision (Lalwani et al., 2020).

Novel NMR Platform for Gene Transfection

Yu et al. (2004) described a novel class of NMR-active molecules, fluorophenyl-beta-d-galactopyranosides, which respond to beta-galactosidase activity. This research is significant for understanding the molecular imaging applications of compounds like beta-D-Lactopyranosylphenyl isothiocyanate, particularly in gene therapy and the non-invasive monitoring of gene expression (Yu et al., 2004).

properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHKRXUEFMEWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410628
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Lactopyranosylphenyl isothiocyanate

CAS RN

96324-93-5
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Lactopyranosylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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